Methyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a complex organic compound with the molecular formula C21H26N4O4 and a molecular weight of 398.4555 . This compound is known for its unique structure, which includes a pyrimidine ring, an azepane ring, and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the azepane ring, and the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate include other pyrimidine derivatives, azepane-containing compounds, and benzoate esters. Examples include:
- 2-(azepan-1-yl)-6-methylpyrimidine
- Methyl 4-aminobenzoate
- 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-13-19(24-21(22-15)25-11-5-3-4-6-12-25)29-14-18(26)23-17-9-7-16(8-10-17)20(27)28-2/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSSFTYUFDCPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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